(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Cholinesterase inhibition Alzheimer's disease research Thiadiazole SAR

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1; also referred to as ATSA-1) is a sulfur-linked, bifunctional 1,3,4-thiadiazole derivative bearing a free 5-amino group and a carboxylic acid moiety connected via a thioether bridge. This compound is primarily supplied as a heterocyclic ligand precursor and bioactive intermediate scaffold for amide coupling, metal-chelation studies, and nitrogen‑sulfur bond analysis.

Molecular Formula C4H5N3O2S2
Molecular Weight 191.2 g/mol
CAS No. 32418-26-1
Cat. No. B1271760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
CAS32418-26-1
Molecular FormulaC4H5N3O2S2
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC(C(=O)O)SC1=NN=C(S1)N
InChIInChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9)
InChIKeyVCSGMDCNEWVILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic Acid (CAS 32418-26-1) as a Strategic Heterocyclic Building Block


(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1; also referred to as ATSA-1) is a sulfur-linked, bifunctional 1,3,4-thiadiazole derivative bearing a free 5-amino group and a carboxylic acid moiety connected via a thioether bridge . This compound is primarily supplied as a heterocyclic ligand precursor and bioactive intermediate scaffold for amide coupling, metal-chelation studies, and nitrogen‑sulfur bond analysis . Unlike simple 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9), the acetic acid side-chain provides a second reactive handle enabling sequential, orthogonal derivatization of the thiadiazole core .

Why Generic Substitution of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic Acid (CAS 32418-26-1) with Simpler Thiadiazole Analogs Leads to Functional Inactivity


Replacing (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid with close structural analogs—such as the 5‑methyl, 5‑mercapto, or 5‑unsubstituted thiadiazole‑acetic acid derivatives—fundamentally alters biological readout. Direct comparative enzymatic studies demonstrate that the 5‑amino substitution is essential for acetylcholinesterase/butyrylcholinesterase inhibition, whereas the corresponding 5‑methyl thiadiazole‑acetic acid derivatives are completely inactive under identical assay conditions [1]. Similarly, the free carboxylic acid group is required for metal‑ion coordination and for amide‑bond formation in downstream bioactive libraries; esters or decarboxylated analogs lack this reactivity . Consequently, procurement of the precise CAS 32418-26-1 structure—not a generic thiadiazole‑thioacetic acid—is mandatory for experimental reproducibility in the applications quantified below.

Quantitative Head-to-Head Evidence for (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1) Versus Closest Analogs


5-Amino Substitution Is Required for Cholinesterase Inhibition: Direct Comparison with 5-Methyl Analog

In a direct head‑to‑head study, 2‑(5‑amino‑1,3,4‑thiadiazol‑2‑yl)thio‑N‑(benzothiazol‑2‑yl)acetamide derivatives—prepared from (5‑Amino‑[1,3,4]thiadiazol‑2‑ylsulfanyl)‑acetic acid—exhibited measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. In contrast, the corresponding 2‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)thio‑N‑(benzothiazol‑2‑yl)acetamide derivatives showed no inhibitory effect on either enzyme under identical Ellman spectrophotometric assay conditions [1]. The 5‑amino group is therefore a pharmacophoric necessity, not a replaceable substituent.

Cholinesterase inhibition Alzheimer's disease research Thiadiazole SAR

COX‑1 Selective Inhibition Achieved Only with the 5‑Amino‑Thiadiazole‑Acetic Acid Scaffold

A series of thiadiazole‑benzothiazole hybrids derived from (5‑Amino‑[1,3,4]thiadiazol‑2‑ylsulfanyl)‑acetic acid was evaluated for COX‑1 and COX‑2 inhibitory profiles using a colorimetric assay. The most potent compound, 2‑[(5‑amino‑1,3,4‑thiadiazol‑2‑yl)thio]‑N‑(6‑chlorobenzothiazol‑2‑yl)acetamide (7), achieved 51.36 ± 3.32% COX‑1 inhibition at 100 µM, while COX‑2 inhibition at the same concentration was only 11.05 ± 1.69%, demonstrating functional COX‑1 selectivity [1]. The reference COX‑1 inhibitor SC‑560 produced 83.64 ± 3.76% inhibition at 1 µM.

COX‑1 selective inhibition Anti‑inflammatory research Thiadiazole‑benzothiazole hybrids

Thiadiazole‑Thioacetic Acid Scaffold Superior to Benzo[b]thiophene for Tyrosinase Inhibition

When the 4,5,6,7‑tetrahydrobenzo[b]thiophene‑3‑carboxylic acid scaffold was replaced with the 2‑(1,3,4‑thiadiazol‑2‑yl)thio acetic acid scaffold (the core architecture of CAS 32418‑26‑1), tyrosinase inhibitory activity improved markedly. The most active compound in the thiadiazole‑thioacetic acid series, compound 6h, exhibited an IC₅₀ of 6.13 µM, which represents a 5.4‑fold improvement over kojic acid (IC₅₀ = 33.3 µM, the positive control) [1]. This demonstrates that the thiadiazole‑thioacetic acid scaffold is intrinsically superior to carbocyclic alternatives for tyrosinase inhibition.

Tyrosinase inhibition Melanin biosynthesis Scaffold‑hopping

Well‑Characterized, High‑Yield Synthesis Enables Reliable Multi‑Gram Procurement

The synthesis of (5‑Amino‑[1,3,4]thiadiazol‑2‑ylsulfanyl)‑acetic acid proceeds via reaction of commercially available 2‑amino‑5‑mercapto‑1,3,4‑thiadiazole with chloroacetic acid (1:1 molar ratio) in aqueous NaOH at 60 °C for 4 h, followed by neutralization and recrystallization from aqueous ethanol. The reported yield is 75%, delivering a pale‑yellow crystalline solid with a melting point of 238.4–239.1 °C . Full characterization data (¹H NMR, MS) are publicly available, enabling identity verification upon receipt. By comparison, the 5‑mercapto analog (CAS 53723‑88‑9) requires additional protective‑group strategies, and the 5‑methyl analog (CAS 50918‑26‑8) typically yields <60% under analogous conditions.

Synthetic accessibility Process chemistry Heterocyclic intermediate supply

Versatile Metal‑Chelation Across First‑Row and Heavy Transition Metals

(5‑Amino‑[1,3,4]thiadiazol‑2‑ylsulfanyl)‑acetic acid (designated ligand H3) was shown to coordinate with Cu(II), Co(II), Fe(II), Zn(II), and Pt(IV) ions, forming discrete complexes of the type [Cu(H3)₂], [Co(H3)₂]·H₂O, [Fe₂(H3)₂(OH)₂(H₂O)₄], [Zn(H3)₂]·H₂O, and K₂[Pt(H3)₂(OC₂H₅)₂]·H₂O [1]. In contrast, the analogous dithio‑acetic acid ligand H4 formed binuclear hydroxo‑bridged complexes, demonstrating that the monothioether‑carboxylate donor set of CAS 32418‑26‑1 provides a distinct coordination mode. Antimicrobial MIC values were determined for all complexes against Gram‑positive, Gram‑negative bacteria, and Candida albicans [1].

Coordination chemistry Metal‑organic frameworks Heterocyclic ligands

High-Impact Application Scenarios for (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1) Where Analog Substitution Fails


Synthesis of Cholinesterase‑Targeted Compound Libraries for Neurodegenerative Disease Research

The 5‑amino group is essential for AChE/BuChE inhibition; 5‑methyl analogs are completely inactive [1]. Researchers constructing thiadiazole‑benzothiazole amide libraries must start from CAS 32418‑26‑1, as the 5‑amino‑thiadiazole‑acetic acid scaffold is the only entry point yielding enzyme‑active compounds. The free carboxylic acid enables direct amide coupling with substituted 2‑aminobenzothiazoles, producing a focused library for cholinesterase SAR studies.

Development of COX‑1 Selective Inhibitor Leads

Derivatives of (5‑Amino‑[1,3,4]thiadiazol‑2‑ylsulfanyl)‑acetic acid exhibit a COX‑1‑selective inhibition profile (51.36% COX‑1 vs. 11.05% COX‑2 at 100 µM) [2]. This selectivity is structurally encoded in the 5‑amino‑thiadiazole core and cannot be replicated by 5‑unsubstituted or 5‑methyl analogs. Medicinal chemistry teams pursuing selective COX‑1 inhibitors for anti‑thrombotic or anti‑inflammatory indications should prioritize this precursor.

Antimicrobial Metal‑Complex Screening Programs

CAS 32418‑26‑1 acts as a versatile O,S‑ or O,S,N‑donor ligand, forming well‑characterized complexes with Cu(II), Co(II), Fe(II), Zn(II), and Pt(IV) that exhibit differential antimicrobial MIC values against reference bacterial and fungal strains [3]. The monothioether‑carboxylate donor set produces a distinct coordination geometry compared to dithio‑acetic acid analogs, enabling tunable biological activity. This makes the compound a strategic ligand for metallodrug discovery programs.

Cephalosporin Antibiotic Derivatization

The compound has been patented as a key intermediate for 7‑[2‑(5‑amino‑1,3,4‑thiadiazol‑2‑ylthio)acetamido]cephalosporins with broad‑spectrum antibacterial activity [4]. The thioether‑linked acetic acid moiety allows direct conjugation to the 7‑aminocephalosporanic acid core, and the 5‑amino group provides an additional site for further functionalization. Alternative thiadiazole‑thiol reagents lacking the acetic acid linker cannot achieve this conjugation geometry.

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